molecular formula C8H8INO B3040381 2-(2-Iodophenyl)acetamide CAS No. 195456-43-0

2-(2-Iodophenyl)acetamide

Cat. No. B3040381
Key on ui cas rn: 195456-43-0
M. Wt: 261.06 g/mol
InChI Key: RUSFKDNBKNSCQG-UHFFFAOYSA-N
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Patent
US09266864B2

Procedure details

A solution of 2-iodophenylacetic acid (20.5 g, 78.2 mmol) in thionyl chloride (70 mL) was stirred at 75° C. for 3 hours. The thionyl chloride was removed in vacuo and the resulting residue was dissolved in DCM (100 mL). Ammonium carbonate (15.03 g, 156.5 mmol) was added and the resulting mixture was stirred at 60° C. for 20 hours. The volatiles were evaporated in vacuo, water (100 mL) was added and the resulting suspension was sonicated for 1 minute, before filtering and washing the filter cake with water then Et2O. After air drying, the title compound I6 was obtained as a light cream coloured solid (12.9 g, 63%); 1H NMR (300 MHz, d6-DMSO) δ 7.82 (d, J=8.3 Hz, 1H), 7.41 (brs s, 1H), 7.30-7.37 (m, 2H), 6.95-7.01 (m, 2H), 3.55 (s, 2H). LCMS-B: rt 5.108 min; m/z 262 [M+H]+.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.C(=O)([O-])[O-].[NH4+:16].[NH4+]>S(Cl)(Cl)=O>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH2:16])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
IC1=C(C=CC=C1)CC(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
15.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thionyl chloride was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in DCM (100 mL)
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo, water (100 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the resulting suspension was sonicated for 1 minute
Duration
1 min
FILTRATION
Type
FILTRATION
Details
before filtering
WASH
Type
WASH
Details
washing the filter cake with water
CUSTOM
Type
CUSTOM
Details
After air drying

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
IC1=C(C=CC=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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